

Stability of Reactive Black 39 under varying light and chemical conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Black 39**

Cat. No.: **B15552045**

[Get Quote](#)

Technical Support Center: Stability of Reactive Black 39

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **Reactive Black 39** under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and facilitate troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is **Reactive Black 39** and what are its general properties?

Reactive Black 39 is a double azo, monochlorotriazine reactive dye.^[1] Its chemical formula is C₂₅H₁₄C₁N₁₀Na₅O₁₆S₅ and it has a molecular weight of 1021.16 g/mol.^[1] It is commonly used for dyeing cellulosic fibers, such as cotton. Reactive dyes like **Reactive Black 39** form a covalent bond with the fiber, which theoretically imparts excellent wash fastness.^{[2][3]} However, the stability of the dye can be influenced by several factors during and after the dyeing process.

Q2: What are the main factors that affect the stability of **Reactive Black 39**?

The stability of **Reactive Black 39** is primarily affected by:

- Light: Exposure to light, particularly UV radiation, can cause the dye to fade. This is a common issue with azo dyes.[4][5]
- pH: Reactive dyes are susceptible to hydrolysis, especially under alkaline conditions. This reaction with water deactivates the dye, preventing it from binding to the fiber.[3]
- Temperature: Higher temperatures can accelerate the rate of hydrolysis.[6]
- Chemical Agents: Strong oxidizing and reducing agents can degrade the dye, leading to color loss.

Q3: How does light exposure affect the stability of **Reactive Black 39**?

The light fastness of reactive dyes is dependent on the chemical structure of the dye molecule. [4][5] Azo dyes, like **Reactive Black 39**, are known to be susceptible to photodegradation. The unsaturated azo bonds (-N=N-) in the chromophore can be broken down by UV radiation, leading to a loss of color.[5] The light fastness of a dyed fabric is also influenced by the concentration of the dye on the fiber and the presence of any finishing agents.[4]

Q4: What is hydrolysis and how does it impact **Reactive Black 39**?

Hydrolysis is a chemical reaction where the reactive group of the dye reacts with water instead of the hydroxyl groups of the cellulosic fiber.[3] For monochlorotriazine dyes like **Reactive Black 39**, this occurs under alkaline conditions, which are necessary for the dyeing process. The hydrolyzed dye is no longer able to form a covalent bond with the fiber, leading to a loss of color yield and potentially poor wash fastness if the hydrolyzed dye is not properly washed out. [3]

Troubleshooting Guides

Issue 1: Poor Light Fastness or Fading

Symptoms:

- Noticeable fading or change in color of the dyed material upon exposure to daylight or artificial light.

- The light fastness rating is lower than expected when tested according to standards like ISO 105-B02.

Possible Causes and Solutions:

Cause	Explanation	Solution
Inherent Low Light Fastness of Azo Dyes	The azo chemical structure of Reactive Black 39 is susceptible to degradation by UV light. [4] [5]	Select dyes with inherently better light fastness if the application requires high UV resistance. For existing dyed materials, consider applying a UV absorbing finish, though its effectiveness can be limited. [4]
Low Dye Concentration	Lighter shades have a lower concentration of dye molecules on the fiber surface, making them more susceptible to fading. [4]	For better light fastness, consider using a deeper shade (higher dye concentration).
Presence of Unfixed or Hydrolyzed Dye	Hydrolyzed dye that has not been properly washed out has poor light fastness compared to the dye covalently bonded to the fiber. [4]	Ensure a thorough washing-off process after dyeing to remove all unfixed and hydrolyzed dye.
Finishing Agents	Certain cationic softeners and other finishing chemicals can negatively impact the light fastness of reactive dyes. [4]	Select finishing agents that are known to have minimal impact on the light fastness of reactive dyes. Always test the effect of a new finishing agent on a small sample.

Issue 2: Inconsistent or Weak Color Yield

Symptoms:

- The final color is lighter than expected.

- There is batch-to-batch variation in color intensity.

Possible Causes and Solutions:

Cause	Explanation	Solution
Dye Hydrolysis	A significant portion of the dye may have reacted with water instead of the fiber due to incorrect pH, high temperature, or prolonged dyeing time.[3]	Strictly control the dyeing pH, temperature, and time according to the recommended protocol. Avoid unnecessarily high alkalinity or prolonged exposure to high temperatures.
Incorrect Dyeing Parameters	Improper control of dyeing parameters such as salt concentration, liquor ratio, and alkali addition can lead to poor dye exhaustion and fixation.[2]	Optimize all dyeing parameters. Ensure accurate measurement and addition of all chemicals.
Poor Quality of Water	The presence of high concentrations of calcium and magnesium ions (hard water) can lead to the precipitation of the dye, reducing its availability for reaction with the fiber.[3]	Use deionized or softened water for the dyeing process. If not possible, use a suitable sequestering agent.

Data Presentation

Table 1: Fastness Properties of **Reactive Black 39** on Cotton Fabric

Fastness Test	Standard	Rating
Light Fastness	ISO 105-B02	6-7
Washing Fastness (Staining)	ISO 105-C06	5
Washing Fastness (Change in Color)	ISO 105-C06	4-5
Water Fastness (Staining)	ISO 105-E01	5
Water Fastness (Change in Color)	ISO 105-E01	4-5
Perspiration Fastness, Acid (Staining)	ISO 105-E04	5
Perspiration Fastness, Acid (Change in Color)	ISO 105-E04	4-5
Perspiration Fastness, Alkaline (Staining)	ISO 105-E04	5
Perspiration Fastness, Alkaline (Change in Color)	ISO 105-E04	4-5
Dry Rubbing Fastness	ISO 105-X12	4
Wet Rubbing Fastness	ISO 105-X12	3
Chlorine Bleach Fastness	ISO 105-N01	3

Source: Synthesized from typical technical data sheets.

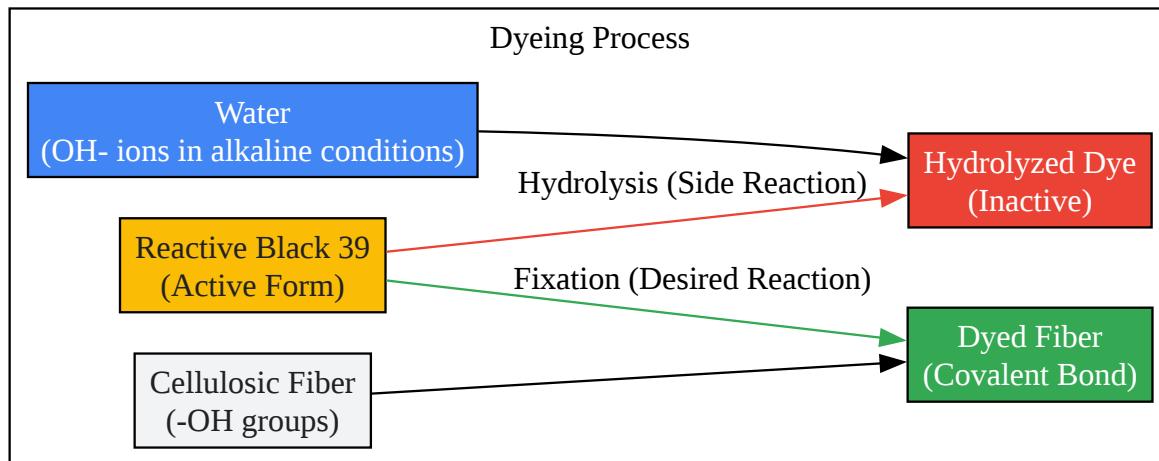
Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Reactive Black 39 Hydrolysis

Objective: To quantify the rate of hydrolysis of **Reactive Black 39** under alkaline conditions.

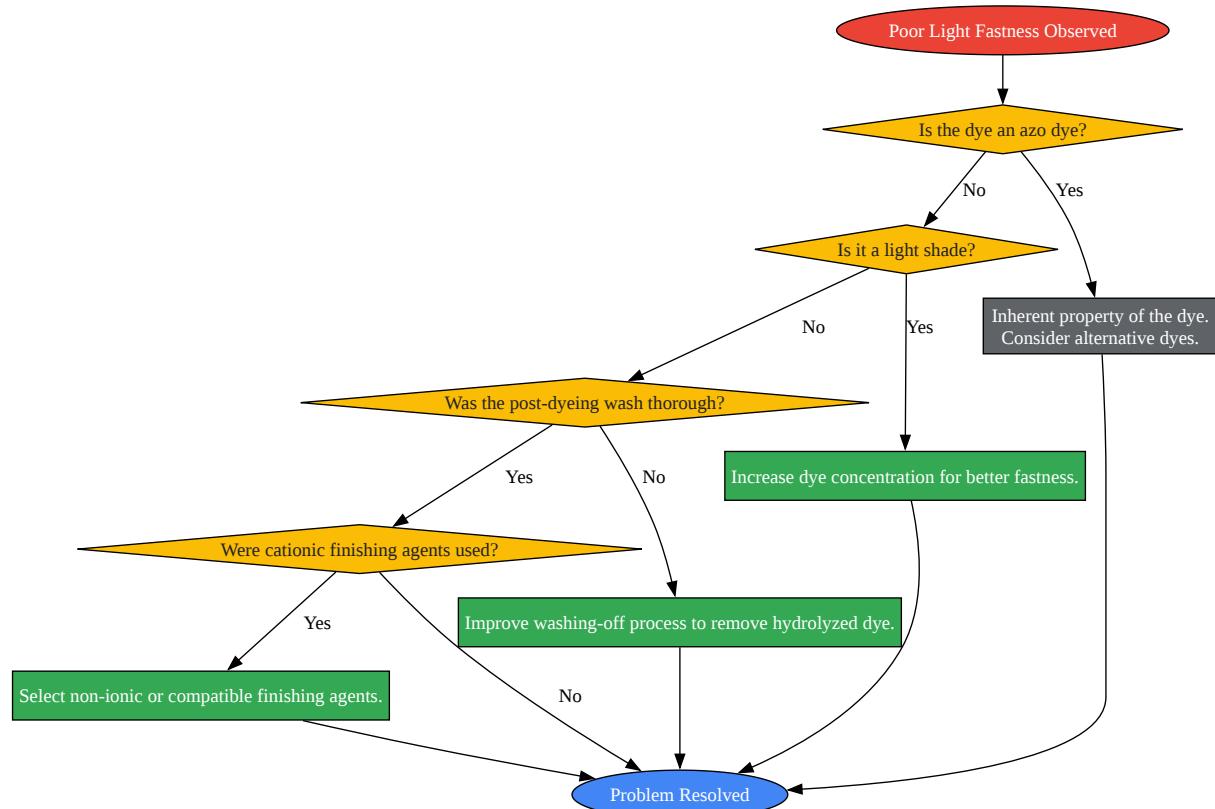
Materials:

- **Reactive Black 39**


- Sodium carbonate (Na₂CO₃) or other suitable alkali
- Buffer solutions (pH 9, 10, 11)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Water bath or other temperature-controlled device

Procedure:

- Prepare a stock solution of **Reactive Black 39** of known concentration in deionized water.
- Prepare buffer solutions at the desired pH values (e.g., 9, 10, and 11).
- In separate temperature-controlled reaction vessels, add a known volume of the appropriate buffer solution.
- Initiate the reaction by adding a known volume of the **Reactive Black 39** stock solution to each buffer solution.
- At regular time intervals, withdraw an aliquot of the reaction mixture and immediately neutralize it with a suitable acid to stop the hydrolysis reaction.
- Dilute the neutralized sample to a concentration within the linear range of the spectrophotometer.
- Measure the absorbance of the sample at the wavelength of maximum absorbance (λ_{max}) for **Reactive Black 39**.
- The concentration of the unhydrolyzed dye can be calculated using a pre-established calibration curve.
- Plot the concentration of the unhydrolyzed dye versus time to determine the rate of hydrolysis. For more detailed kinetic analysis, HPLC can be used to separate and quantify


the unhydrolyzed and hydrolyzed forms of the dye.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Competing reactions of **Reactive Black 39** during the dyeing process.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for poor light fastness of **Reactive Black 39**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. How to improve the color fastness of reactive dyes ? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Improve The Color Fastness Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 5. How to solve the poor light fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. textilelearner.net [textilelearner.net]
- To cite this document: BenchChem. [Stability of Reactive Black 39 under varying light and chemical conditions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552045#stability-of-reactive-black-39-under-varying-light-and-chemical-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com